2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid

Description

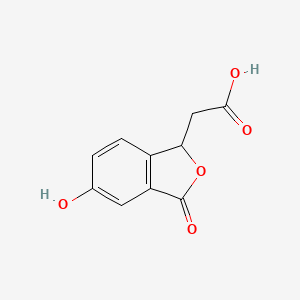

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid is a heterocyclic compound featuring an isobenzofuran core fused with a γ-lactone ring (3-oxo-1,3-dihydroisobenzofuran) and substituted with a hydroxy group at position 5 and an acetic acid moiety at position 1. Its molecular formula is C₁₀H₈O₅, with a molecular weight of 208.17 g/mol.

Properties

Molecular Formula |

C10H8O5 |

|---|---|

Molecular Weight |

208.17 g/mol |

IUPAC Name |

2-(5-hydroxy-3-oxo-1H-2-benzofuran-1-yl)acetic acid |

InChI |

InChI=1S/C10H8O5/c11-5-1-2-6-7(3-5)10(14)15-8(6)4-9(12)13/h1-3,8,11H,4H2,(H,12,13) |

InChI Key |

FBVVSPYRKXUPCY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC2CC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(5-Hydroxy-3-

Biological Activity

2-(5-Hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)acetic acid (CAS No. 144402-59-5) is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities, supported by relevant studies and data.

- Molecular Formula : C10H8O5

- Molecular Weight : 208.17 g/mol

- CAS Number : 144402-59-5

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, γ-butyrolactones have shown potent inhibition of inflammatory mediators such as phospholipase A1 and caspase-1, leading to reduced inflammation in various models .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It has demonstrated the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that related compounds can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

3. Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic effects against cancer cell lines. For instance, synthetic derivatives in the same class have shown IC50 values ranging from 0.05 μM to 0.313 μM against various cancer cells, indicating strong potential as anticancer agents .

Data Summary

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that derivatives inhibited inflammatory cytokines in RAW 264.7 macrophages, suggesting potential therapeutic applications in chronic inflammatory diseases.

-

Antioxidant Efficacy :

- In a controlled experiment, the compound's ability to reduce oxidative stress markers was assessed in cellular models exposed to oxidative agents.

-

Cytotoxicity Assessment :

- Various synthetic analogs were tested against breast cancer cell lines, showing promising results with significant reductions in cell viability at low concentrations.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the isobenzofuran-3-one core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:

Table 1: Key Structural Analogs

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Polarity : The target compound’s hydroxy group increases polarity compared to methoxy-substituted analogs (), enhancing aqueous solubility .

- Lipophilicity : Methoxy and sulfamoyl groups () moderately increase logP compared to the hydroxy group .

Crystallographic and Stability Features

- Hydrogen Bonding: The target compound’s crystal lattice is stabilized by O–H···O interactions, similar to analogs like 3-[(3-oxo...)amino]benzoic acid (N–H···O bonds) and 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (S–H···O bonds) .

- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) disrupt crystallinity, reducing melting points compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.